2-Chloro-4-methylaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

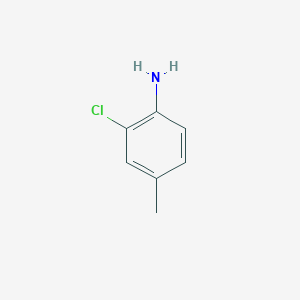

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYLSRFSXKAYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022083 | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [MSDSonline] | |

| Record name | 2-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219 °C @ 732 MM HG | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, ACETONE | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.151 @ 20 °C | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

615-65-6 | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59ISJ2KO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Chloro-4-methylaniline (CAS No. 615-65-6). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of its synthesis and characterization workflow.

Chemical and Physical Properties

This compound, also known as 2-chloro-p-toluidine, is an aromatic amine derivative.[1] It presents as a clear yellow to pale brown liquid under standard conditions.[2][3] The presence of a chlorine atom and a methyl group on the aniline (B41778) ring makes it a versatile intermediate in organic synthesis.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [3] |

| Molecular Weight | 141.60 g/mol | [5] |

| Appearance | Clear yellow to pale brown liquid | [2][3] |

| Melting Point | 7 °C | [2][5] |

| Boiling Point | 223-225 °C | [2][5] |

| Density | 1.151 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.575 | [5] |

| Flash Point | 99 °C (closed cup) | [5] |

| pKa (Predicted) | 3.09 ± 0.10 | [2][4] |

Solubility

This compound exhibits limited solubility in water but is soluble in various organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [4] |

| Methanol | Soluble | [2][4] |

| Acetone | Slightly soluble | [3][4] |

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when working with this compound.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P273: Avoid release to the environment. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H318: Causes serious eye damage. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H412: Harmful to aquatic life with long lasting effects. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

The following sections detail the methodologies for determining the key properties of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-nitrotoluene (B140621). A general procedure using iron powder in an acidic medium is described below.

Experimental Protocol: Synthesis via Reduction of 2-chloro-4-nitrotoluene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrotoluene (1 equivalent). Suspend the starting material in a mixture of ethanol (B145695) and water.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (3-4 equivalents).

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the iron and iron salts.

-

Extraction: Pour the filtrate into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.[6]

Characterization Workflow

A general workflow for the characterization of a synthesized organic compound like this compound is outlined below.

Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.

Experimental Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of the solid sample. Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or similar device) and position a thermometer correctly.

-

Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Micro Boiling Point Method

-

Sample Preparation: Place a small amount of the liquid sample (a few drops) into a small test tube or fusion tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube or an aluminum block).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent, typically a water-methanol mixture to ensure solubility.

-

Titration Setup: Calibrate a pH meter and immerse the pH electrode in the sample solution. Place the solution on a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[8][9]

Quantitative Solubility Determination

This protocol provides a method for the quantitative determination of the solubility of an organic compound in a specific solvent.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water) in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

References

- 1. thinksrs.com [thinksrs.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide to 2-Chloro-4-methylaniline (CAS 615-65-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methylaniline (CAS 615-65-6), a key chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and toxicological profile, with a focus on its metabolic activation and genotoxic mechanisms. The information is presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound, also known as 2-chloro-p-toluidine, is a colorless to pale yellow liquid.[2] It is characterized by the presence of a chlorine atom and a methyl group on an aniline (B41778) ring structure. It is sparingly soluble in water but soluble in organic solvents like methanol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [3][4] |

| Molecular Weight | 141.60 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 7 °C | [3][4] |

| Boiling Point | 223-225 °C | [3] |

| Density | 1.151 g/mL at 25 °C | [3] |

| Flash Point | 99 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.575 | [3] |

| Solubility | Sparingly soluble in water, soluble in methanol. | [2][3] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 615-65-6 |

| EC Number | 210-440-7 |

| PubChem CID | 12007 |

| InChI | InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 |

| InChIKey | XGYLSRFSXKAYCR-UHFFFAOYSA-N |

| SMILES | Cc1ccc(N)c(Cl)c1 |

Synthesis and Purification

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621).[4]

Experimental Protocol: Synthesis by Catalytic Hydrogenation

This protocol is a representative procedure based on established methods for the reduction of nitroaromatics.

Materials:

-

2-chloro-4-nitrotoluene

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Solvent (e.g., Ethanol (B145695), Methanol, or a mixture with water)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a suitable pressurized reaction vessel, dissolve 2-chloro-4-nitrotoluene in the chosen solvent (e.g., ethanol). The concentration can range from 1% to 45% by mass.[4]

-

Carefully add the Pd/C catalyst. The catalyst loading is typically 0.05% to 0.4% of the mass of the 2-chloro-4-nitrotoluene.[4]

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.2-3.0 MPa).[4]

-

Heat the reaction mixture to the target temperature (e.g., 25-100 °C) with vigorous stirring.[4]

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst. The filtrate contains the crude this compound.

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol: Purification

The crude product can be purified by either vacuum distillation or recrystallization.

2.2.1. Vacuum Distillation

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point at 10 mmHg is reported to be 105-110 °C.

2.2.2. Recrystallization

-

Select a suitable solvent system. A common approach is to use a solvent in which the compound is soluble when hot and insoluble when cold (e.g., a mixture of ethanol and water).

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals, for example, in a vacuum oven.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

This is a general protocol that can be adapted for specific instruments.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column suitable for aromatic amines (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methylene (B1212753) chloride, methanol).

-

If analyzing biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte from the matrix.[6]

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-450

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental Protocol: HPLC Analysis

This protocol is a starting point for method development, based on methods for similar aniline derivatives.[7]

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid).

-

B: Acetonitrile.

Gradient Program:

-

0-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18.1-22 min: 20% B (re-equilibration)

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Caption: HPLC Analysis Workflow.

Toxicology and Metabolism

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin irritation.[2] Like other aromatic amines, its toxicity is linked to its metabolic activation into reactive intermediates.

Metabolic Activation and Genotoxicity

The primary mechanism of genotoxicity for many aromatic amines involves metabolic activation by cytochrome P450 enzymes. This process typically involves N-hydroxylation to form a reactive N-hydroxyarylamine metabolite. This metabolite can be further esterified (e.g., by sulfation or acetylation) to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.[8] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis. For the closely related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), the formation of DNA adducts, specifically N-(deoxyadenosin-8-yl) adducts, has been demonstrated in vivo and in vitro.[2][3] This suggests a similar mechanism of genotoxicity for this compound.

Caption: Proposed Genotoxicity Pathway.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Applications

This compound is a versatile intermediate with applications in several industries:

-

Dye Synthesis: It is a precursor in the manufacturing of various dyes.[2]

-

Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds, including reverse transcriptase inhibitors for HIV-1.

-

Agrochemicals: It is used in the production of pesticides and herbicides. Historically, it was a precursor for the herbicide chlorotoluron.

Safety and Handling

Due to its toxicity, this compound must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator with an appropriate filter for organic vapors.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash thoroughly after handling.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a chemical intermediate with significant industrial applications. Its synthesis, purification, and analysis can be achieved through established chemical and analytical procedures. However, its toxicological profile, particularly its potential for metabolic activation to genotoxic species, necessitates careful handling and rigorous safety protocols. This guide provides a foundational understanding for professionals working with this compound, emphasizing the importance of informed and cautious practices in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Characterization of 4,4'-methylenebis(2-chloroaniline)--DNA adducts formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4'-Methylene-bis(2-chloroaniline)-DNA adduct analysis in human exfoliated urothelial cells by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 5. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-methylaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Chloro-4-methylaniline, a key intermediate in the chemical industry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental insights.

Molecular Structure and Chemical Identity

This compound, also known as 2-chloro-p-toluidine or 4-amino-3-chlorotoluene, is an aromatic organic compound.[1] Its structure consists of an aniline (B41778) ring substituted with a chlorine atom at position 2 and a methyl group at position 4.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 615-65-6[1][2] |

| Molecular Formula | C₇H₈ClN[1][2] |

| SMILES | Cc1ccc(N)c(Cl)c1[2] |

| InChI | 1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3[2] |

| InChIKey | XGYLSRFSXKAYCR-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for understanding its environmental fate. It typically appears as a colorless to pale yellow or brown liquid.[3]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 141.60 g/mol [1][2] |

| Melting Point | 7 °C (lit.)[2] |

| Boiling Point | 223-225 °C (lit.)[2] |

| Density | 1.151 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.575 (lit.)[2] |

| Solubility | Soluble in methanol.[2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 2-chloro-4-nitrotoluene (B140621). Various reducing agents and catalytic systems can be employed for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol describes a general method for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

2-Chloro-4-nitrotoluene

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium sulfate (B86663) (anhydrous)

-

Filtration apparatus (e.g., Büchner funnel, Celite)

-

Rotary evaporator

-

Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a round-bottom flask with a balloon)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-nitrotoluene (1 equivalent) in the chosen solvent.

-

Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically a small percentage of the substrate's weight.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated hydrogenator) and stir the mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel if necessary.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data is available and can be used to confirm the presence of aromatic, methyl, and amine protons.[4] |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and C-Cl stretching. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |

Note: Detailed peak assignments require experimental data which is not fully provided in the search results.

Applications in Chemical Synthesis

This compound is a versatile intermediate used in the synthesis of various important chemicals, particularly in the agrochemical and pigment industries.

-

Agrochemicals: It is a crucial precursor for the synthesis of the herbicide chlorotoluron and was historically used in the production of the pesticide chlordimeform .

-

Pigments: It serves as a building block for the creation of organic pigments.

Caption: Synthetic utility of this compound.

Metabolic and Toxicological Profile

Understanding the metabolic fate and toxicological properties of this compound is critical for assessing its safety and environmental impact.

In some biological systems, such as in horseradish, this compound can be metabolized to form 2,2'-dichloro-4,4'-dimethylazobenzene.[3] While a detailed metabolic pathway in humans is not extensively documented in the provided results, studies on structurally related compounds like 2-chloro-4-nitroaniline (B86195) in microorganisms show degradation pathways involving hydroxylation and removal of the nitro group, which could suggest potential metabolic routes for this compound involving oxidation and conjugation.

From a toxicological perspective, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[5]

Caption: Metabolic conversion of this compound.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere, as it can be light and air-sensitive.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[6]

Table 4: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[5] |

| Acute Toxicity, Dermal | Category 4[5] |

| Acute Toxicity, Inhalation | Category 4[5] |

| Skin Irritation | Category 2[5] |

| Serious Eye Damage | Category 1[5] |

| Hazardous to the aquatic environment, long-term | Chronic 3[5] |

This guide provides a foundational understanding of this compound. For further in-depth research and development, consulting peer-reviewed literature and safety data sheets is strongly recommended.

References

An In-depth Technical Guide to 2-Chloro-4-methylaniline (C₇H₈ClN)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-methylaniline, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, applications, toxicological profile, and relevant experimental methodologies, presented for the scientific community.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Chloro-p-toluidine or 4-Amino-3-chlorotoluene, is an aromatic amine derivative with the chemical formula C₇H₈ClN.[1] Its structure, featuring a chlorine atom and a methyl group on an aniline (B41778) ring, makes it a valuable precursor in various organic syntheses. It typically appears as a colorless to pale yellow or brown liquid.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[4][5][6] |

| CAS Number | 615-65-6[1][2][7] |

| Molecular Formula | C₇H₈ClN[1][2][7][8] |

| Molecular Weight | 141.60 g/mol [2][4][7][8] |

| EC Number | 210-440-7[1][7] |

| InChI Key | XGYLSRFSXKAYCR-UHFFFAOYSA-N[1][4][7] |

| Canonical SMILES | CC1=CC(=C(C=C1)N)Cl[1][4] |

| Synonyms | 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene, Benzenamine, 2-chloro-4-methyl-[2][4][5][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow, red, green, or brown clear liquid[1][2][3] |

| Melting Point | 7 °C (lit.)[3][4][7][9] |

| Boiling Point | 223-225 °C (lit.)[3][7][9] |

| Density | 1.151 g/mL at 25 °C (lit.)[3][7][9] |

| Flash Point | 99 °C (210.2 °F) - closed cup[7][9] |

| Refractive Index (n20/D) | 1.575 (lit.)[3][7][9] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and benzene.[1][3][7] |

| Purity | >98.0% (GC) |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. Available data includes:

Synthesis and Manufacturing

The industrial synthesis of this compound often involves the reduction of a nitrated precursor. A common method is the liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene.[11] This process generates 3-chloro-4-methylaniline (B146341) (an isomer) but highlights a typical industrial route for related compounds, which involves catalytic reduction of a nitro group to an amine.[11]

Another synthetic pathway starts with the chlorination of p-nitrotoluene, which yields a mixture containing 2-chloro-4-nitrotoluene. This intermediate is then subjected to catalytic hydrogenation to produce the final product.[11]

Key Applications

This compound is a key building block in several industries due to its reactive amine and chloro-substituted aromatic structure.[1]

-

Agrochemicals: It is a crucial precursor in the manufacture of herbicides and pesticides. Notably, it is used in the synthesis of chlorotoluron, a herbicide effective against broadleaf weeds in cereal crops. Historically, it was also an intermediate for the pesticide chlordimeform.

-

Dye Synthesis: The compound is widely used as an intermediate in the production of organic pigments and dyes.[1] Its structure allows for the introduction of specific functional groups to create various colored compounds for paints, inks, and plastics.[1]

-

Pharmaceuticals: In drug development, it serves as a versatile starting material for more complex molecules. It is specifically noted as an intermediate used to prepare HIV-1 reverse transcriptase inhibitors.[8]

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 615-65-6 [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-クロロ-4-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound(615-65-6) 1H NMR spectrum [chemicalbook.com]

- 11. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

Synonyms for 2-Chloro-4-methylaniline

An In-depth Technical Guide to 2-Chloro-4-methylaniline

This technical guide provides a comprehensive overview of this compound (CAS No. 615-65-6), a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document details its nomenclature, physicochemical properties, spectral data, experimental protocols for its synthesis and analysis, and its key applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and commerce. Accurate identification is crucial for regulatory compliance and scientific precision. The compound's IUPAC name is this compound[1]. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 615-65-6 | [1] |

| EC Number | 210-440-7 | [2] |

| Beilstein Registry No. | 774514 | |

| MDL Number | MFCD00007666 | [2] |

| PubChem CID | 12007 | [1] |

| UNII | K59ISJ2KO1 | [1] |

| Common Synonyms | 2-Chloro-p-toluidine | [1][2] |

| 4-Amino-3-chlorotoluene | [1][2] | |

| 4-Methyl-2-chloroaniline | [1] | |

| 3-Chloro-4-aminotoluene | [1] | |

| Benzenamine, 2-chloro-4-methyl- | [1] | |

| p-Toluidine (B81030), 2-chloro- | [1] | |

| InChI | InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | [1][3] |

| InChIKey | XGYLSRFSXKAYCR-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=C(C=C1)N)Cl |[1] |

Physicochemical Properties

This compound is a clear yellow to pale brown liquid under standard conditions[4]. Its key physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Clear yellow to pale brown liquid | [4] |

| Melting Point | 7 °C (lit.) | [2] |

| Boiling Point | 223-225 °C (lit.) | [2] |

| Density | 1.151 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.575 (lit.) | [2] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [2] |

| Solubility | Soluble in methanol (B129727). Sparingly soluble in water. |[4] |

Spectral Data

Spectroscopic data are essential for the structural confirmation and purity assessment of this compound. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for this compound

| Technique | Key Data / Interpretation | Reference |

|---|---|---|

| ¹H NMR | Spectra available, typically run in CDCl₃. Expected signals include a singlet for the methyl protons, a broad singlet for the amine protons, and multiplets for the aromatic protons. | [3] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 141 and a prominent peak at m/z 106. | [1][5] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |[6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for research and development.

Synthesis Protocol: Chlorination of p-Toluidine

A common method for synthesizing this compound involves the direct chlorination of p-toluidine (4-methylaniline).

Materials:

-

p-Toluidine

-

Hydrochloric acid (concentrated)

-

Hydrogen peroxide or another suitable chlorinating agent

-

Sodium hydroxide (B78521) solution

-

Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of p-toluidine is often first protected, for example, by acetylation with acetic anhydride (B1165640) to form 4-methylacetanilide.

-

Chlorination: The protected (or unprotected) p-toluidine is dissolved in a suitable solvent, such as glacial acetic acid or hydrochloric acid[8]. A chlorinating agent is added portion-wise while maintaining a controlled temperature, typically between 10-60 °C, to introduce a chlorine atom at the ortho position to the amino group[8].

-

Deprotection (if applicable): If the amino group was protected, the chlorinated intermediate is hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base, to regenerate the free amine.

-

Workup: The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Extraction: The crude this compound is extracted into an organic solvent.

-

Drying: The organic layer is washed with brine and dried over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove non-volatile impurities and byproducts[9].

Apparatus:

-

Vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

Procedure:

-

The crude this compound is placed in the distillation flask. It is advisable to add a small amount of an antioxidant or a basic substance like sodium carbonate to prevent degradation during heating[9].

-

The system is evacuated to a reduced pressure (e.g., 10-20 mmHg)[9].

-

The flask is heated gently. The fraction distilling at the appropriate boiling point under the applied pressure is collected. The boiling point of this compound is 223-225 °C at atmospheric pressure, which will be significantly lower under vacuum[2].

-

The collected distillate is the purified this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of this compound and identifying any impurities[10].

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving a known amount in the solvent to a concentration within the calibration range.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A nonpolar capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable[11].

-

Injector Temperature: 200 °C[11].

-

Oven Program: Start at 60 °C, hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 200-250 °C[11].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[11].

-

-

Mass Spectrometer:

Applications and Workflows

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of various commercial products.

Agrochemicals

This compound is a key precursor in the manufacture of herbicides[12]. A notable example is the synthesis of Chlorotoluron, a widely used herbicide for controlling broadleaf weeds in cereal crops[12]. The general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for the herbicide Chlorotoluron.

Pharmaceuticals

In the pharmaceutical sector, this compound is an intermediate used to prepare various active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1[4]. The synthesis of these complex molecules often involves multiple steps where the aniline (B41778) derivative provides a core structural motif.

Analytical Workflow Example

The quality control and analysis of this compound in various matrices, such as environmental water samples, is a common application[10]. A typical analytical workflow using GC-MS is illustrated below.

Caption: General analytical workflow for GC-MS analysis.

Safety Information

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled[2]. It can cause skin irritation and serious eye damage[2]. It is also considered harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 615-65-6 [sigmaaldrich.com]

- 3. This compound(615-65-6) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound(615-65-6) MS spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN113461541A - Method for synthesizing p-chloro-o-toluidine - Google Patents [patents.google.com]

- 9. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]

- 10. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physical Characteristics of 2-Chloro-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Chloro-p-toluidine (CAS No. 615-65-6), a significant chemical intermediate. The information is presented to support research, development, and safety protocols. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key physical property determination.

Chemical Identity and Structure

2-Chloro-p-toluidine, also known as 2-chloro-4-methylaniline, is an aromatic amine. Its chemical structure consists of a toluene (B28343) molecule substituted with a chlorine atom and an amino group on the benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene |

| CAS Number | 615-65-6[1] |

| Molecular Formula | C₇H₈ClN[1][2] |

| Molecular Weight | 141.60 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)N)Cl |

| InChI Key | XGYLSRFSXKAYCR-UHFFFAOYSA-N |

Tabulated Physical Properties

The physical characteristics of 2-Chloro-p-toluidine are summarized in the table below. These properties are crucial for handling, storage, and application in various chemical syntheses.

| Property | Value | Conditions |

| Physical Appearance | Pale yellow to light brown or colorless to red to green clear liquid.[1] | Ambient |

| Melting Point | 7 °C | - |

| Boiling Point | 219 °C | @ 732 mmHg[1] |

| 223-225 °C | (lit.) | |

| 224 °C | - | |

| Density | 1.151 g/cm³ | @ 20 °C[1] |

| 1.151 g/mL | @ 25 °C (lit.) | |

| Refractive Index | 1.5748 | @ 22 °C/D[1] |

| 1.575 | n20/D (lit.) | |

| Solubility | Slightly soluble in water; soluble in acetone (B3395972) and methanol.[1] | - |

| Flash Point | 99 °C | Closed cup |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of 2-Chloro-p-toluidine. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Thiele Tube Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For compounds like 2-Chloro-p-toluidine, which has a melting point near room temperature, this procedure must be conducted in a cooled environment.

Methodology:

-

A small, finely powdered sample of 2-Chloro-p-toluidine is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing for slow and uniform temperature increase of the oil bath (approximately 1-2°C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of liquid 2-Chloro-p-toluidine is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

The apparatus is heated slowly and uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with 2-Chloro-p-toluidine.

-

The mass of the pycnometer filled with the sample is measured.

-

The density of 2-Chloro-p-toluidine is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of 2-Chloro-p-toluidine are placed on the surface of the measuring prism.

-

The prisms are closed and clamped.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

If a color fringe is observed, the compensator is adjusted to eliminate it.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the physical characterization of a chemical substance like 2-Chloro-p-toluidine.

Caption: Workflow for the physical characterization of 2-Chloro-p-toluidine.

Safety and Handling

2-Chloro-p-toluidine is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Solubility of 4-Amino-3-chlorotoluene in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Amino-3-chlorotoluene in methanol (B129727). Due to the limited availability of specific quantitative data for 4-Amino-3-chlorotoluene, this document synthesizes information on closely related structural isomers to provide a comprehensive understanding. It also outlines detailed experimental protocols for solubility determination and presents a logical workflow for a related synthesis process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property crucial in various stages of drug development, including formulation, purification, and bioavailability assessment. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The solubility of aromatic amines, such as 4-Amino-3-chlorotoluene, in alcoholic solvents like methanol is influenced by factors including the compound's crystal lattice energy, the polarity of the solute and solvent, and the potential for hydrogen bonding.

Qualitative Solubility of Chloro-methylaniline Isomers in Methanol

| Compound Name | Structure | CAS Number | Solubility in Methanol |

| 2-Chloro-4-methylaniline | ClC₆H₃(CH₃)NH₂ | 615-65-6 | Soluble[1][2][3][4][5] |

| 3-Chloro-4-methylaniline | ClC₆H₃(CH₃)NH₂ | 95-74-9 | Slightly Soluble[6] |

| 5-Chloro-2-methylaniline | ClC₆H₃(CH₃)NH₂ | 95-79-4 | Soluble in hot alcohol[7] |

| 4-Chloro-2-methylaniline | ClC₆H₃(CH₃)NH₂ | 95-69-2 | Soluble[8] |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of 4-Amino-3-chlorotoluene in methanol can be achieved using established laboratory methods. Below are detailed protocols for the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis and the gravimetric method.

Isothermal Saturation Method with HPLC Analysis

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Preparation of Saturated Solution:

- An excess amount of 4-Amino-3-chlorotoluene is added to a known volume of methanol in a sealed vial.

- The vial is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

2. Sample Collection and Preparation:

- After the equilibration period, the suspension is allowed to settle.

- A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

- The filtered saturated solution is then accurately diluted with a known volume of methanol to bring the concentration within the linear range of the HPLC calibration curve.

3. HPLC Analysis:

- A validated HPLC method is used to determine the concentration of 4-Amino-3-chlorotoluene in the diluted sample.

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

- Column: A C18 reversed-phase column is commonly used for aromatic amines.

- Mobile Phase: A mixture of methanol and water or an appropriate buffer system.

- Detection: UV detection at a wavelength where 4-Amino-3-chlorotoluene exhibits maximum absorbance.

- A calibration curve is generated by injecting standard solutions of 4-Amino-3-chlorotoluene of known concentrations.

- The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

1. Preparation of Saturated Solution:

- As described in the isothermal saturation method, a saturated solution of 4-Amino-3-chlorotoluene in methanol is prepared at a constant temperature.

2. Sample Measurement and Evaporation:

- A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry evaporating dish.

- The solvent (methanol) is carefully evaporated at a controlled temperature (e.g., in a fume hood or under gentle heating) until a constant weight of the solid residue is achieved.

3. Calculation of Solubility:

- The weight of the solid residue (solute) is determined by subtracting the initial weight of the evaporating dish from the final weight.

- The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Logical Workflow: Synthesis of a Chloro-toluidine Isomer

While a specific signaling pathway involving 4-Amino-3-chlorotoluene is not prominently documented, a logical workflow for the synthesis of a related compound, 3-chloro-p-toluidine, from 2-chloro-4-nitrotoluene (B140621) provides a relevant example of a chemical process.

Caption: Synthesis workflow for 3-chloro-p-toluidine.

This guide serves as a foundational resource for professionals working with 4-Amino-3-chlorotoluene. While direct quantitative solubility data remains elusive, the provided information on related compounds and robust experimental methodologies enables a practical approach to handling and characterizing this compound in a laboratory setting. Further experimental determination of the solubility of 4-Amino-3-chlorotoluene in methanol is recommended for applications requiring precise quantitative values.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 615-65-6 [m.chemicalbook.com]

- 6. 3-Chloro-4-methylaniline (95-74-9) for sale [vulcanchem.com]

- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 2-Chloro-4-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylaniline (CAS No: 615-65-6), a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for compound characterization and quality control. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in reproducible research.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. As a primary aromatic amine, it exhibits typical N-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Medium-Strong | Asymmetric N-H Stretch |

| ~3300-3400 | Medium-Strong | Symmetric N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch (Methyl group) |

| ~1620 | Strong | N-H Bending (Scissoring) |

| ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1250-1335 | Strong | Aromatic C-N Stretching |

| ~1000-1100 | Strong | C-Cl Stretch |

| ~665-910 | Strong, Broad | N-H Wagging |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet, or solution) and the spectrometer's resolution.[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H on C3 | ~7.0-7.2 | d |

| H on C5 | ~6.8-7.0 | dd |

| H on C6 | ~6.6-6.8 | d |

| -NH₂ | ~3.5-4.5 (broad) | s (broad) |

| -CH₃ | ~2.2-2.4 | s |

Note: These are estimated values. The actual chemical shifts can be influenced by the solvent, concentration, and temperature. The -NH₂ signal is often broad and may exchange with D₂O.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed and experimentally verified ¹³C NMR data for this compound is not widely published. However, based on the substituent effects of the chloro, methyl, and amino groups on the benzene (B151609) ring, the following chemical shift ranges can be anticipated.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | ~140-145 |

| C2 (-Cl) | ~120-125 |

| C3 | ~128-132 |

| C4 (-CH₃) | ~125-130 |

| C5 | ~115-120 |

| C6 | ~118-122 |

| -CH₃ | ~20-25 |

Note: These are predicted ranges. Definitive assignment would require experimental data, including DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The presence of a chlorine atom results in a characteristic M+2 isotopic peak.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 143 | ~33% of M⁺ | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |

| 141 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - Cl]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The fragmentation pattern and relative intensities can be influenced by the ionization technique and energy.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Data Acquisition :

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the amine protons, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Data Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of liquid this compound.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid) :

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing :

-

Label the significant peaks with their corresponding wavenumbers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound.

-

Instrumentation : A mass spectrometer coupled with a gas chromatograph (GC-MS).

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

GC-MS Conditions :

-

Injector Temperature : 250 °C

-

Column : A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase).[4]

-

Oven Program : Start at an initial temperature (e.g., 70-100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium or Hydrogen.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from a suitable m/z range (e.g., 40-400 amu) to detect the molecular ion and expected fragments.

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for that peak, noting the molecular ion (M⁺), the isotopic pattern of chlorine (M+2), and the major fragment ions.[4]

-

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates a typical workflow integrating the key spectroscopic techniques.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methylaniline. It includes a detailed summary of spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecular structure with corresponding proton assignments to facilitate a deeper understanding of its chemical environment.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The data, including chemical shift, multiplicity, coupling constant (J), and integration, are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-6 | ~7.08 | d | ~8.0 | 1H |

| H-5 | ~6.95 | dd | ~8.0, ~2.0 | 1H |

| H-3 | ~6.75 | d | ~2.0 | 1H |

| NH₂ | ~3.70 | br s | - | 2H |

| CH₃ | ~2.25 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent and concentration.

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Vial Transfer: The dissolution should be performed in a clean, dry vial.

-

NMR Tube Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-